molecular formula C12H18N2O2 B2753920 Methyl 4-(dimethylamino)phenethylcarbamate CAS No. 1158689-13-4

Methyl 4-(dimethylamino)phenethylcarbamate

Cat. No.: B2753920
CAS No.: 1158689-13-4
M. Wt: 222.288
InChI Key: MYPMLWYOXYKDQZ-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)phenethylcarbamate is an organic compound with the molecular formula C12H18N2O2 It is a carbamate derivative, characterized by the presence of a carbamate group attached to a phenethylamine backbone

Mechanism of Action

Target of Action

Methyl 4-(dimethylamino)phenethylcarbamate is a complex organic compoundCompounds with similar structures, such as 4-(dimethylamino)pyridine (dmap) derivatives, have been found to exhibit significant temperature-dependent protonation behavior . This suggests that this compound may interact with proton donors in biological systems, potentially influencing various biochemical processes.

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it may undergo various chemical reactions, including n-demethylation, deamination, hydrolysis, and conjugation . These reactions could lead to changes in the compound’s structure and properties, potentially influencing its interaction with biological targets.

Biochemical Pathways

It’s worth noting that carbamates, a group of compounds to which this compound belongs, are known to participate in various biochemical reactions . These include the formation of carbamoyl chlorides and the synthesis of aryl isocyanates from arylamines .

Pharmacokinetics

The compound’s molecular weight of 1792157 suggests that it may have favorable bioavailability characteristics, as compounds with molecular weights below 500 are generally well-absorbed .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the temperature-dependent protonation behavior of similar compounds suggests that temperature could significantly impact the compound’s action . Additionally, the presence of other chemical species in the environment, such as proton donors or reactants involved in carbamoylation reactions, could also influence the compound’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)phenethylcarbamate typically involves the reaction of 4-(dimethylamino)phenethylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)phenethylcarbamate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Substituted carbamates

Scientific Research Applications

Methyl 4-(dimethylamino)phenethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)benzoate
  • Methyl 4-(dimethylamino)phenylcarbamate
  • Ethyl 4-(dimethylamino)phenethylcarbamate

Uniqueness

Methyl 4-(dimethylamino)phenethylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the carbamate moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl N-[2-[4-(dimethylamino)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(2)11-6-4-10(5-7-11)8-9-13-12(15)16-3/h4-7H,8-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPMLWYOXYKDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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